8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one
Overview
Description
8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one is a complex organic compound with a molecular formula of C18H15NO5S. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxole ring and a sulfonyl group attached to a methylbenzene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction, where a suitable diol is reacted with the quinoline core under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.
Comparison with Similar Compounds
8-methyl-7-(4-methylbenzenesulfonyl)-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one can be compared with other similar compounds, such as:
5-benzyl-7-(4-methoxybenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one: This compound has a similar quinoline-dioxole core but differs in the substituents attached to the core.
7-methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: This compound has a similar sulfonyl group but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .
Properties
IUPAC Name |
8-methyl-7-(4-methylphenyl)sulfonyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-10-3-5-12(6-4-10)25(21,22)17-11(2)13-7-15-16(24-9-23-15)8-14(13)19-18(17)20/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVCJQGIVRSEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3NC2=O)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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